molecular formula C9H8N2 B3053943 4-Methyl-5-vinylnicotinonitrile CAS No. 57110-40-4

4-Methyl-5-vinylnicotinonitrile

Cat. No. B3053943
CAS RN: 57110-40-4
M. Wt: 144.17 g/mol
InChI Key: CTKQFUYQFCTLKO-UHFFFAOYSA-N
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Description

  • Structure : !Molecular Structure

Physical And Chemical Properties Analysis

  • Storage Temperature : Recommended storage between 2°C and 8°C .

Scientific Research Applications

Synthesis of Derivatives

4-Methyl-5-vinylnicotinonitrile serves as a starting material for synthesizing various derivatives. A study demonstrated the synthesis of new 5-substituted derivatives of 4-methylnicotinonitrile through processes like ozonization-reduction, chlorination, Wittig-reaction, and acidic hydrolyzation. These derivatives have applications in the synthesis of pyridine-type alkaloids (Zhao Yi-min, 2011).

Electrochemical Applications

In electrochemistry, 4-Methyl-5-vinylnicotinonitrile derivatives have been used to create conductive materials. For example, a redox polymer based on poly(4-vinylpyridine) was immobilized onto mesoporous material, showing potential for applications as amperometric sensors for nitrite reduction (F. Xie et al., 2004).

Polymer Science

In polymer science, derivatives of 4-Methyl-5-vinylnicotinonitrile have been used in the synthesis of polymeric materials. For instance, poly(ethyl vinyl ethers) containing two dipolar electronic systems were synthesized for potential applications in nonlinear optical devices (Ju-Yeon Lee & Minjeh Ahn, 1999).

Membrane Science

In the field of membrane science, derivatives of 4-Methyl-5-vinylnicotinonitrile have been explored for their potential in creating novel membrane materials. For example, a chlorine rechargeable biocidal nanofibrous membrane was developed using a copolymer that includes 4-Methyl-5-vinylnicotinonitrile derivatives, showing promise in rapid water disinfection applications (Yue Ma et al., 2021).

Green Chemistry

In green chemistry, 4-Methyl-5-vinylnicotinonitrile derivatives have been utilized as catalysts for chemical reactions. A study showed the use of poly(4-vinylpyridine) as a green catalyst for the synthesis of benzopyrans and dihydropyranochromenes, demonstrating the compound's role in facilitating environmentally friendly chemical processes (J. Albadi et al., 2014).

Future Directions

: ChemicalBook - 4-Methyl-5-vinylnicotinonitrile

properties

IUPAC Name

5-ethenyl-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-3-8-5-11-6-9(4-10)7(8)2/h3,5-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKQFUYQFCTLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552982
Record name 5-Ethenyl-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-vinylnicotinonitrile

CAS RN

57110-40-4
Record name 5-Ethenyl-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-4-methylpyridine-3-carbonitrile (4.40 g, 22.3 mmol), potassium vinyltrifluoroborate (3.70 g, 27.9 mmol) and Pd (dppf)2Cl2 (0.4 g) in 30 mL of EtOH and 30 mL of TEA was refluxed under Ar for 4 hours. Concentrated, the residue was purified by column chromatography (petrol ether: EtOAc=50:1) to afford 5-ethenyl-4-methylpyridine-3-carbonitrile.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd (dppf)2Cl2
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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